1,2,2-Trimethyl-3-phenylaziridine
CAS No.:
Cat. No.: VC16193468
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15N |
---|---|
Molecular Weight | 161.24 g/mol |
IUPAC Name | 1,2,2-trimethyl-3-phenylaziridine |
Standard InChI | InChI=1S/C11H15N/c1-11(2)10(12(11)3)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
Standard InChI Key | SOJLUMSKGCNGIB-UHFFFAOYSA-N |
Canonical SMILES | CC1(C(N1C)C2=CC=CC=C2)C |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
1,2-Dimethyl-3-phenylaziridine belongs to the aziridine family, featuring a strained three-membered ring system with the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol . The compound’s IUPAC name, 1,2-dimethyl-3-phenylaziridine, reflects the positions of its substituents: two methyl groups on the nitrogen and adjacent carbon, and a phenyl group on the third carbon (Figure 1).
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Density | 0.991 g/cm³ | |
Boiling Point | 195.5°C at 760 mmHg | |
Flash Point | 64.5°C | |
LogP (Partition Coefficient) | 1.9995 | |
Exact Mass | 147.10500 Da |
The compound’s SMILES notation (CC1C(N1C)C2=CC=CC=C2) and InChIKey (MKCZABZZOZOQTK-UHFFFAOYSA-N) provide unambiguous representations of its structure . Computational descriptors such as a hydrogen bond acceptor count of 1 and rotatable bond count of 1 underscore its rigid, compact geometry .
Synthetic Pathways
Oxidative C(sp³)–H Amination
Recent advances in intramolecular oxidative amination have enabled the stereoselective synthesis of trans-aziridines. For example, Tan et al. demonstrated that β-amino ketones treated with FeCl₃·6H₂O and trimethylsilyl chloride (TMSCl) undergo cyclization to form aziridines in high yields . Applying this methodology to a β-amino ketone precursor with methyl and phenyl groups could yield 1,2-dimethyl-3-phenylaziridine.
Table 2: Representative Aziridine Synthesis Conditions
Method | Reagents | Yield | Reference |
---|---|---|---|
Modified Wenker | TrtCl, H₂SO₄ | 60–75% | |
Oxidative Amination | FeCl₃·6H₂O, TMSCl | 80–93% |
Reactivity and Applications
Ring-Opening Reactions
The strained aziridine ring undergoes nucleophilic ring-opening reactions, making it valuable in medicinal chemistry. For instance, copper(II) trifluoromethanesulfonate-catalyzed reactions with silanes produce functionalized amines . The phenyl group in 1,2-dimethyl-3-phenylaziridine could direct regioselective attacks, while the methyl groups influence steric outcomes.
Thermal Stability
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